Diethyl butylphosphonate
Overview
Description
Diethyl butylphosphonate is an organophosphorus compound with the molecular formula C8H19O3P. It is a colorless liquid with a pungent odor and can be dissolved in many organic solvents such as ethanol, ether, and toluene . This compound is used in various chemical reactions and has applications in different fields including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Diethyl butylphosphonate is an organophosphorus compound . It has been found to interact with Diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis and Cholinesterase in humans . These targets play crucial roles in the metabolism of their respective organisms.
Mode of Action
It is known that phosphonates mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that this compound may interact with its targets by inhibiting their enzymatic activity, leading to changes in the metabolic processes of the organism.
Biochemical Pathways
Phosphonates are known to mimic phosphates and carboxylates of biological molecules, suggesting that they could potentially interfere with a wide range of biochemical pathways
Pharmacokinetics
It is known that phosphonates present enhanced resistance towards hydrolysis , which could potentially impact their bioavailability and pharmacokinetic properties.
Result of Action
Given its potential to inhibit metabolic enzymes, it could lead to changes in the metabolic processes of the organism, potentially affecting cell function and viability .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the aqueous solubility of similar compounds has been found to be temperature-dependent , suggesting that temperature could influence the action of this compound
Biochemical Analysis
Biochemical Properties
Diethyl butylphosphonate plays a significant role in biochemical reactions due to its ability to mimic phosphate esters and carboxylates. This compound interacts with various enzymes, proteins, and other biomolecules, often inhibiting metabolic enzymes by mimicking their natural substrates. For instance, this compound can inhibit enzymes involved in phosphate metabolism, thereby affecting the overall metabolic flux . The nature of these interactions is primarily based on the structural similarity of this compound to natural phosphate-containing compounds, allowing it to bind to enzyme active sites and interfere with their normal function.
Cellular Effects
This compound influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can disrupt normal cell function by inhibiting key enzymes involved in signal transduction pathways. This inhibition can lead to altered gene expression patterns and changes in cellular metabolism, ultimately affecting cell growth and proliferation . Additionally, this compound has been shown to induce apoptosis in certain cell types by triggering stress response pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, mimicking the natural substrates and preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to a cascade of effects, including the activation of stress response pathways and changes in gene expression . Furthermore, this compound can interact with transcription factors, altering their activity and leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its inhibitory effects on enzymes and other biomolecules . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit specific enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its interference with essential metabolic pathways . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to phosphate metabolism. It interacts with enzymes such as phosphatases and kinases, affecting the overall metabolic flux and levels of key metabolites . Additionally, this compound can influence the activity of cofactors involved in these pathways, further modulating metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound is influenced by its chemical properties, including its hydrophobicity and affinity for binding proteins.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, where it can exert its effects on cellular processes.
Preparation Methods
Diethyl butylphosphonate can be synthesized through several methods. One common method involves the Michaelis–Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide . Another method includes the metal-mediated coupling with dialkyl phosphite . Industrial production often involves the use of strong chlorinating agents to form intermediates that can be substituted by different nucleophiles .
Chemical Reactions Analysis
Diethyl butylphosphonate undergoes various chemical reactions including substitution, oxidation, and reduction. Common reagents used in these reactions include triflic anhydride, oxalyl chloride, and diaryliodonium salts . Major products formed from these reactions include mixed phosphonates, phosphonamidates, phosphonothioates, and phosphinates .
Scientific Research Applications
Diethyl butylphosphonate has significant applications in scientific research. It is used in the development of potential drugs and agrochemicals due to its enhanced resistance towards hydrolysis . The compound is also employed in the synthesis of biologically relevant phosphonylated scaffolds, which have interesting biological activities . Additionally, it is used in the preparation of antimicrobial agents and other bioactive products .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-diethoxyphosphorylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOJOAVYGLGAIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378641 | |
Record name | Diethyl butylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2404-75-3 | |
Record name | Diethyl butylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diethyl butylphosphonate interact with surfaces like alumina and silica?
A1: While the provided articles do not specifically investigate this compound, they explore the broader class of alkylphosphonic acids and their esters. [, ] These compounds interact with alumina and silica surfaces primarily through a condensation reaction. [, ] The phosphonic acid group (PO(OH)2) or its ester derivative (PO(OR)2, where R is an alkyl group) reacts with surface hydroxyl groups (–OH) present on alumina and silica. This reaction forms strong P-O-Al or P-O-Si bonds, leading to the grafting of the phosphonate molecule onto the surface.
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